molecular formula C21H21N7O3 B11224201 4-(3,4-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(3,4-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11224201
M. Wt: 419.4 g/mol
InChI Key: NKBLKZKBPPTBLF-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a unique combination of pyrazolo and triazolo moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolo[3,4-b]pyridine structure. This is followed by the introduction of the triazolo[4,3-b]pyridazine moiety and the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various substituted anilines. The reactions are often carried out under reflux conditions in solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and induction of apoptosis.

Properties

Molecular Formula

C21H21N7O3

Molecular Weight

419.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H21N7O3/c1-11-20-14(13-5-6-15(30-3)16(9-13)31-4)10-19(29)22-21(20)28(25-11)18-8-7-17-24-23-12(2)27(17)26-18/h5-9,14H,10H2,1-4H3,(H,22,29)

InChI Key

NKBLKZKBPPTBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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